Ethyl 12-bromododecanoate

Description

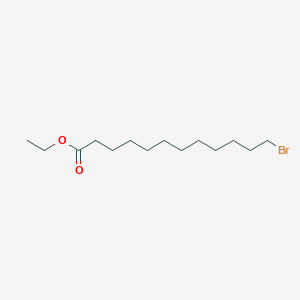

Ethyl 12-bromododecanoate (CAS 72338-48-8) is a brominated fatty acid ester with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.26 g/mol . It features a 12-carbon alkyl chain with a terminal bromine atom and an ethyl ester group. This compound is primarily used in research as a synthetic intermediate, particularly in organic and polymer chemistry. Key properties include:

- Storage: Stable at room temperature but requires protection from moisture. Solutions are recommended to be stored at -20°C (1 month) or -80°C (6 months) to prevent degradation .

- Solubility: Improved by heating to 37°C and sonication, typically dissolved in organic solvents like DMSO or ethanol .

- Synthesis: Prepared via nucleophilic substitution, as demonstrated in the reaction of 5-hydroxyindole with mthis compound in DMF at 80°C .

Properties

IUPAC Name |

ethyl 12-bromododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFVMVODIGRODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597270 | |

| Record name | Ethyl 12-bromododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-48-8 | |

| Record name | Ethyl 12-bromododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 12-bromododecanoate can be synthesized through the bromination of ethyl dodecanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination of the dodecanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-bromododecanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The compound can be reduced to ethyl dodecanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 12-hydroxydodecanoate, ethyl 12-cyanododecanoate, or ethyl 12-aminododecanoate are formed.

Reduction: The major product is ethyl dodecanoate.

Oxidation: Products include dodecanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 12-bromododecanoate is a chemical compound with the molecular formula . It is an ethyl ester of 12-bromododecanoic acid .

Synonyms:

- 12-bromo-dodecanoic acid ethyl ester

- Dodecanoic acid,12-bromo-,ethyl ester

- 12-Brom-dodecansaeure-aethylester

Physical Properties

- Molecular Weight: 307.26700

- Monoisotopic Mass: 306.11900

- Number of Heavy Atoms: 17

- Number of Aromatic Heavy Atoms: 0

- Fraction Csp3: 0.93

- Number of Rotatable Bonds: 13

- Number of Hydrogen Bond Acceptors: 2.0

- Number of Hydrogen Bond Donors: 0.0

- Molar Refractivity: 78.57

- Topological Polar Surface Area (TPSA): 26.3

- GI Absorption: High

- Log S (Silicos-IT): -5.65

- Solubility: Moderately soluble

- Synthetic Accessibility: 2.99

Applications in Scientific Research

While specific case studies and comprehensive data tables focusing solely on the applications of "this compound" are not available in the search results, the following applications can be inferred from the provided data:

- Organic Synthesis: Ethyl 2-bromododecanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. this compound can be used for similar applications.

- Synthesis of Trithiane Derivatives: this compound is used in the synthesis of novel derivatives of 1,3,5-trithiane . For example, it can be reacted with the anion of 1,3,5-trithiane to produce ethyl 12-(1,3,5-trithiane)-3-dodecanoate .

- Laboratory Chemicals: this compound is used as a laboratory chemical for scientific research .

- Potential Pharmaceutical Applications : Ethyl 2-bromododecanoate serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications. this compound may have similar applications.

- Industrial Applications : Ethyl 2-bromododecanoate is employed in the production of specialty chemicals and materials. this compound may have similar applications.

Mechanism of Action

The mechanism of action of ethyl 12-bromododecanoate involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various synthetic transformations to introduce the dodecanoate moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Ethyl 12-Bromododecanoate vs. Mthis compound

- Structure: Mthis compound (CAS 26825-95-6) has a methyl ester group instead of ethyl, with molecular formula C₁₃H₂₅BrO₂ and molecular weight 293.24 g/mol .

- Reactivity : The methyl ester undergoes faster hydrolysis compared to ethyl esters due to reduced steric hindrance.

- Applications : Used as a precursor in synthesizing indole derivatives, as shown in , where it reacts with 5-hydroxyindole to form a key intermediate .

This compound vs. Ethyl 11-Bromoundecanoate

- Structure: Ethyl 11-bromoundecanoate (CAS 6271-23-4) has a shorter 11-carbon chain, molecular formula C₁₃H₂₅BrO₂, and molecular weight 293.24 g/mol .

- Synthetic Utility : The bromine at position 11 allows for nucleophilic substitutions at a different chain position, influencing the geometry of resulting polymers or macrocycles.

This compound vs. tert-Butyl 12-Bromododecanoate

- Structure: tert-Butyl 12-bromododecanoate (CAS 172304-05-1) features a bulky tert-butyl ester group, molecular formula C₁₆H₃₁BrO₂, and molecular weight 335.32 g/mol .

- Stability : The tert-butyl group enhances resistance to hydrolysis, making it preferable for reactions requiring prolonged stability under basic or acidic conditions.

- Storage : Stable at room temperature but requires protection from light and moisture .

This compound vs. 2-Hydroxythis compound

- Structure: 2-Hydroxythis compound incorporates a hydroxyl group in the ester moiety, increasing polarity (molecular formula C₁₄H₂₇BrO₃) .

- Reactivity: The hydroxyl group enables further functionalization, such as azide substitution (e.g., conversion to 2-hydroxyethyl 12-azidododecanoate) .

- Applications : Used in synthesizing amphiphilic polymers or drug-delivery systems due to its dual hydrophobic (alkyl chain) and hydrophilic (hydroxyl) properties.

This compound vs. Non-Brominated Analogs

- Ethyl Decanoate (CAS 110-38-3): A non-brominated ester (C₁₂H₂₄O₂) lacking the terminal bromine. It is non-hazardous and used in flavoring agents, contrasting with the reactive bromine in this compound .

- 12-Bromo-1-dodecanol (CAS 3344-77-2): An alcohol derivative (C₁₂H₂₅BrO) with reduced ester reactivity, often used in surfactant synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Storage Conditions | Applications |

|---|---|---|---|---|---|---|

| This compound | 72338-48-8 | C₁₄H₂₇BrO₂ | 307.26 | Ethyl ester, Br | -20°C/-80°C, dry | Research intermediate |

| Mthis compound | 26825-95-6 | C₁₃H₂₅BrO₂ | 293.24 | Methyl ester, Br | Room temperature | Organic synthesis |

| tert-Butyl 12-bromododecanoate | 172304-05-1 | C₁₆H₃₁BrO₂ | 335.32 | tert-Butyl ester, Br | Room temperature, dark | Stable intermediate |

| 2-Hydroxythis compound | N/A | C₁₄H₂₇BrO₃ | 331.27 | Hydroxyethyl ester, Br | -20°C (recommended) | Polymer chemistry |

| Ethyl 11-bromoundecanoate | 6271-23-4 | C₁₃H₂₅BrO₂ | 293.24 | Ethyl ester, Br | Room temperature | Macrocyclic synthesis |

Biological Activity

Ethyl 12-bromododecanoate (CAS No. 72338-48-8) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 307.27 g/mol. The compound features a bromine atom at the 12th carbon position of a dodecanoic acid derivative, contributing to its reactivity in chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₇BrO₂ |

| Molecular Weight | 307.27 g/mol |

| Log P (octanol-water) | 4.85 |

| Solubility | Moderately soluble |

The biological activity of this compound can be attributed to its role as an electrophile due to the presence of the bromine atom. This allows it to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of various biologically active compounds.

Additionally, studies have indicated that this compound may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism and the activation of prodrugs . This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to enhanced therapeutic effects or increased toxicity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications as a preservative in food or cosmetic formulations .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain lipases and esterases, which are critical in lipid metabolism and digestion. This property could be leveraged in developing treatments for metabolic disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating significant antibacterial potential.

- Enzyme Inhibition : In another study published in Biochemical Pharmacology, this compound was tested for its inhibitory effects on pancreatic lipase. The compound showed a dose-dependent inhibition pattern, with IC50 values indicating effective inhibition at concentrations achievable in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 12-bromododecanoate, and how can they be experimentally determined?

- Methodological Answer : Physicochemical properties such as melting point, boiling point, solubility, and density can be determined using standard laboratory techniques. For example, differential scanning calorimetry (DSC) measures melting points, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity and thermal stability. Cross-referencing data with authoritative handbooks like the CRC Handbook of Chemistry and Physics (e.g., CAS 172304-05-1 in ) ensures accuracy. Researchers should also consult safety data sheets for handling guidelines due to its brominated structure .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 12-bromododecanoic acid with ethanol under acid catalysis. Optimization involves adjusting molar ratios, reaction temperature (e.g., reflux conditions), and catalyst concentration (e.g., sulfuric acid). Purification through vacuum distillation or column chromatography improves yield and purity. Researchers should validate protocols against literature precedents and document deviations to troubleshoot inefficiencies .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?

- Methodological Answer : Thin-layer chromatography (TLC) and HPLC are preliminary tools for monitoring reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. For quantitative purity assessment, elemental analysis or GC-MS with internal standards is recommended. Researchers must calibrate instruments using reference samples and report uncertainties in measurements .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies under varying conditions (solvent polarity, temperature, nucleophile strength) elucidate reaction mechanisms (SN1 vs. SN2). Isotopic labeling (e.g., deuterated solvents) and computational modeling (DFT calculations) can resolve steric and electronic effects of the bromine atom. Contrasting results with non-halogenated analogs (e.g., ethyl dodecanoate from ) highlights halogen-specific reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.